molecular formula C26H23N3O2 B6477986 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide CAS No. 2640960-51-4

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide

Cat. No. B6477986
CAS RN: 2640960-51-4
M. Wt: 409.5 g/mol
InChI Key: VJGUYCXJMOIHEU-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide, also known as N-Methyl-2-phenylethyl-9H-xanthene-9-carboxamide, is a chemical compound with a wide range of applications, including scientific research. This molecule is composed of a nitrogen atom, two carbon atoms, four hydrogen atoms, and two oxygen atoms, and has the molecular formula C14H14N2O2. N-Methyl-2-phenylethyl-9H-xanthene-9-carboxamide is a colorless solid that is soluble in organic solvents and has a melting point of 101-103°C.

Scientific Research Applications

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-9H-xanthene-9-carboxamidehenylethyl-9H-xanthene-9-carboxamide has been used in a variety of scientific research applications. It has been used to study the structure-activity relationships of xanthene derivatives, as well as the synthesis of new xanthene derivatives. It has also been used to study the effects of substituents on the photophysical properties of xanthene derivatives. In addition, it has been used to study the structure and function of enzymes, as well as the synthesis of new enzyme inhibitors.

Advantages and Limitations for Lab Experiments

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-9H-xanthene-9-carboxamidehenylethyl-9H-xanthene-9-carboxamide has several advantages and limitations for lab experiments. One advantage is that the molecule is relatively stable and can be stored at room temperature. Additionally, the molecule is soluble in organic solvents and can be used in a variety of lab experiments. However, the molecule is also toxic and should be handled with care.

Future Directions

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-9H-xanthene-9-carboxamidehenylethyl-9H-xanthene-9-carboxamide has several potential future directions. One potential direction is the development of new inhibitors of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. Additionally, the molecule could be used to study the structure and function of enzymes, as well as the synthesis of new enzyme inhibitors. Additionally, the molecule could be used to study the effects of substituents on the photophysical properties of xanthene derivatives. Finally, the molecule could be used to study the structure-activity relationships of xanthene derivatives, as well as the synthesis of new xanthene derivatives.

Synthesis Methods

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-9H-xanthene-9-carboxamidehenylethyl-9H-xanthene-9-carboxamide can be synthesized through two different methods. The first method involves the reaction of p-toluenesulfonic acid with 2-methyl-2-phenylethyl-9H-xanthene-9-carboxamide. This reaction takes place in an aqueous solution at a temperature of 80-90°C and yields N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-9H-xanthene-9-carboxamidehenylethyl-9H-xanthene-9-carboxamide as the major product. The second method involves the reaction of 2-methyl-2-phenylethyl-9H-xanthene-9-carboxamide with anhydrous sodium sulfate in an aqueous solution at a temperature of 80-90°C. This reaction yields N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-9H-xanthene-9-carboxamidehenylethyl-9H-xanthene-9-carboxamide as the major product.

properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-29-22(15-17-28-29)19-12-10-18(11-13-19)14-16-27-26(30)25-20-6-2-4-8-23(20)31-24-9-5-3-7-21(24)25/h2-13,15,17,25H,14,16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGUYCXJMOIHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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